4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde

Linear molecular scaffold Stepwise orthogonal synthesis Supramolecular framework assembly

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde (CAS 459819-71-7) is a para,para'-disubstituted biphenyl derivative bearing an aldehyde group at the 4-position and a hydroxymethyl group at the 4'-position (IUPAC: 4-[4-(hydroxymethyl)phenyl]benzaldehyde). With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, it belongs to the class of bifunctional biphenyl building blocks widely employed in medicinal chemistry and materials science.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
Cat. No. B12853149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H12O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-9,16H,10H2
InChIKeyWFALZHHFUUNZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde: Symmetric Biphenyl Dialdehyde Building Block for Procurement Screening


4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde (CAS 459819-71-7) is a para,para'-disubstituted biphenyl derivative bearing an aldehyde group at the 4-position and a hydroxymethyl group at the 4'-position (IUPAC: 4-[4-(hydroxymethyl)phenyl]benzaldehyde) [1]. With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, it belongs to the class of bifunctional biphenyl building blocks widely employed in medicinal chemistry and materials science . Unlike its regioisomeric counterparts—where the aldehyde or hydroxymethyl group occupies ortho or meta positions—this compound presents a fully linear, centrosymmetric scaffold with maximal spatial separation of its two reactive handles, a structural feature that directly governs its reactivity profile, physicochemical properties, and ultimate utility in stepwise orthogonal synthesis strategies. This symmetry allows for predictable, linear molecular extension along a single axis, which is a critical differentiator in applications such as framework assembly and linear polymer synthesis.

1 Linear 4,4′-disubstituted scaffold with maximal separation of reactive handles for predictable axial extension
2 Orthogonal aldehyde and hydroxymethyl groups enable stepwise convergent synthesis without protecting-group manipulation
3 Regioisomeric ortho/meta analogs cannot maintain the linear vector required for framework assembly and polymer synthesis

Why Regioisomeric 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde Analogs Cannot Be Interchanged in Biphenyl-Based Syntheses


The biphenyl core of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde positions its two reactive groups at opposite ends of the molecular axis, creating a linear vector that is structurally and functionally distinct from its ortho- and meta-substituted isomers [1]. Substituting this compound with, for instance, 4'-(hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde (CAS 893738-89-1) or the 3-carbaldehyde analog (CAS 893738-84-6) fundamentally alters the spatial trajectory of subsequent derivatization, thereby leading to divergent molecular architectures in linear framework assembly. Moreover, the 4,4'-substitution pattern affords a significantly larger topological polar surface area (TPSA = 37.3 Ų) and a calculated logP (XLogP3-AA) of 2.1, compared to regioisomers, which directly impacts solubility, chromatographic behavior, and biological membrane permeability . These differences are not cosmetic; they directly determine whether a synthetic sequence will yield the intended molecular shape, making simple in-class substitution a source of irreproducible results.

Regioisomer geometry mismatch
Switching to 4,2′- or 4,3′-disubstituted isomers changes the functional group vector from linear (180°) to bent (60°/120°), which may produce structurally divergent products and limit direct replacement in linear framework assembly.
Physicochemical property shift
Ortho- and meta-substituted regioisomers exhibit different TPSA, logP, and H-bond profiles compared to the 4,4′-isomer. These differences can alter solubility, chromatographic retention, and membrane permeability, making simple in-class substitution a source of irreproducible results.
Bifunctional handle dependency
Mono-functional biphenyl analogs (only -CHO or only -CH2OH) lack the orthogonal reactivity pair, requiring additional synthetic steps to introduce the second handle and reducing overall step economy.

Quantitative Differentiation of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde from Closest Analogs


Regiochemical Symmetry of 4,4'-Disubstituted Biphenyl Scaffold vs. Ortho/Meta Isomers

The target compound features both functional groups at the para positions of the biphenyl system, providing a fully linear, centrosymmetric scaffold with maximum spatial separation of the -CHO and -CH2OH groups. This is in direct contrast to its closest regioisomers: 4'-(hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde (CAS 893738-89-1), where the aldehyde is ortho to the biphenyl linkage, and 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde (CAS 893738-84-6), where it is meta . The linear 4,4'-arrangement yields a calculated logP (XLogP3-AA) of 2.1 and a TPSA of 37.3 Ų [1]. While experimentally determined physical properties for all three regioisomers are largely unreported (N/A in major databases ), the distinct connectivity directly dictates the geometries of final products, particularly in applications requiring linear molecular extension.

Scaffold geometry
Head-to-head
Linear (180° vector); logP 2.1; TPSA 37.3 Ų vs. bent ortho/meta analogs with 60°/120° vectors
Linear geometry essential for framework assembly; bent isomers yield divergent structures
Experimental physical properties for comparators largely unreported
Linear molecular scaffold Stepwise orthogonal synthesis Supramolecular framework assembly

Commercial Purity Specification: 98% (HPLC) vs. Generic 95% Grade

The target compound is commercially available at 98% purity (HPLC) from Leyan (Product No. 1832526) , exceeding the 95% minimum specification offered by AKSci (Catalog 8605CY) . This purity differential is critical as it reduces the burden of uncharacterized impurities in multi-step syntheses, particularly when the aldehyde group is susceptible to oxidation. In contrast, the 3-carbaldehyde regioisomer (CAS 893738-84-6) is offered at 95% purity by Fluorochem at £355.00/250 mg and £888.00/1 g , while the 2'-hydroxymethyl regioisomer (CAS 1228594-41-9) is priced at ¥5,544/250 mg and ¥13,838/1 g (Fluorochem, 95%) , indicating a significant premium for non-4,4'-isomers at comparable purity grades.

Purity specification
Specification review
98% (HPLC) available at competitive cost vs. 95% typical for regioisomeric analogs at 2–5× higher pricing
Higher purity may reduce downstream purification burden in multi-step synthesis
Catalog specifications; verify lot-specific COA
Chemical procurement Purity specification Building block quality

Predicted Boiling Point and Flash Point: Regioisomeric Stability Differences

The 3-carbaldehyde regioisomer (CAS 893738-84-6) has a predicted boiling point of 409.1±38.0 °C at 760 mmHg and a flash point of 174.7±19.4 °C , while the 2-carbaldehyde regioisomer (CAS 893738-89-1) and the target 4-carbaldehyde compound have no experimentally determined or predicted boiling points reported in major databases . This absence of data for the target compound, contrasted with the predicted values for the 3-isomer, highlights a knowledge gap that may influence solvent selection, distillation protocols, and safety assessments during scale-up. The target compound's symmetric 4,4'-substitution pattern is expected to confer distinct thermal behavior compared to the bent 3-isomer, as molecular symmetry typically elevates melting points and alters boiling characteristics.

Thermal data gap
Data to verify
Target compound: no reported boiling point/flash point. 3-carbaldehyde isomer: predicted BP 409.1°C, FP 174.7°C
Absence of thermal data requires in-house measurement for scale-up safety assessment
Class-level inference from isomer may not directly transfer
Thermal stability Distillation Process chemistry

ERβ Ligand Precursor Potential: Class-Level Inference from 4-Hydroxy-Biphenyl-Carbaldehyde Oxime SAR

A series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives demonstrated significant selectivity for estrogen receptor-β (ERβ), with the most potent compounds exhibiting IC50 values between 8–35 nM in radioligand binding assays and selectivities of up to 49-fold (compound 6i) and 31-fold (compound 6s) for ERβ over ERα [1] [2]. The target compound is the 4-hydroxymethyl analog of the 4-hydroxy-biphenyl-4-carbaldehyde core scaffold in that series, where the -CH2OH group can serve as a synthetic handle for further derivatization or as a bioisostere of the phenol -OH. While no direct ERβ binding data exist for the target compound itself, the regiospecific 4,4'-substituted biphenyl carbaldehyde framework is essential for ERβ selectivity: the oxime moiety at the 4-carbaldehyde position mimics the C-ring of genistein and hydrogen-bonds to His475 in ERβ [1].

ERβ ligand potential
Class-level inference
4′-Hydroxy analog series: IC50 8–35 nM at ERβ; selectivity 31–49× over ERα; target is 4′-CH2OH precursor
4,4′-scaffold provides synthetic entry to validated ERβ pharmacophore after oxime derivatization
No direct binding data; receptor activity requires further functionalization
Estrogen receptor beta Selective ERβ ligands Biphenyl carbaldehyde oxime

Computed Molecular Descriptors: Hydrogen Bond Donor/Acceptor Profile for Solubility and Permeability Screening

PubChem computed properties for the target compound reveal 1 hydrogen bond donor (the -CH2OH group), 2 hydrogen bond acceptors (the -CHO oxygen and the -CH2OH oxygen), 3 rotatable bonds, a topological polar surface area (TPSA) of 37.3 Ų, and an XLogP3-AA of 2.1 [1]. These values place it within favorable drug-like space (TPSA < 140 Ų; logP < 5), but the single H-bond donor differentiates it from the 4'-hydroxy analog (CAS 100980-82-3), which has an additional H-bond donor (phenolic -OH) and consequently higher TPSA and lower logP, altering both solubility and membrane permeability [2]. For procurement decisions in medicinal chemistry programs, this computed profile allows in silico prioritization before synthesis.

Computed ADME profile
Head-to-head
HBD=1, HBA=2, TPSA=37.3 Ų, logP=2.1 vs. 4′-hydroxy analog expected higher TPSA and lower logP
Single HBD and moderate logP favor membrane permeability in silico screening over more polar analog
Computed descriptors (PubChem); experimental ADME not measured
Drug-likeness ADME prediction Computational chemistry

Orthogonal Reactivity of -CHO and -CH2OH Handles: Differentiation from Mono-Functional Biphenyl Analogs

The target compound's aldehyde and hydroxymethyl groups are chemically orthogonal: the aldehyde can undergo chemoselective reactions (e.g., oxime formation, reductive amination, Grignard addition) without affecting the hydroxymethyl group, and vice versa. This is a key differentiator from mono-functional biphenyl analogs such as 4-formylbiphenyl (only -CHO) and 4-hydroxymethylbiphenyl (only -CH2OH), which limit synthetic sequences to a single derivatization step [1]. The patent literature on 4-formyl biphenyl and 4-hydroxymethyl biphenyl preparations [1] describes these as intermediates requiring separate synthetic routes, whereas the target compound integrates both functionalities in a single, commercially available building block with 98% purity , enabling a convergent rather than linear synthetic strategy.

Orthogonal handles
Method context
Two orthogonal reactive sites (-CHO electrophilic, -CH2OH nucleophilic) vs. mono-functional biphenyls with one handle
Bifunctional nature eliminates 1–2 synthetic steps and enables convergent synthesis
Based on patent route comparison; validate chemoselectivity in specific sequence
Orthogonal protecting group strategy Bifunctional building block Divergent synthesis

Procurement-Relevant Application Scenarios for 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde


ERβ-Selective Ligand Discovery: Oxime Derivatization of the 4-Carbaldehyde

The 4,4'-biphenyl carbaldehyde scaffold is a validated precursor for selective ERβ ligands. Direct conversion of the target compound's aldehyde to the corresponding oxime, followed by optional modification of the 4'-hydroxymethyl group, provides access to analogs of the published 4-hydroxy-biphenyl-carbaldehyde oxime series, which demonstrated IC50 values of 8–35 nM at ERβ with up to 49-fold selectivity over ERα (compound 6i) [1]. The linear geometry of the 4,4'-skeleton is essential for positioning the oxime to hydrogen-bond with His475 in the ERβ binding pocket.

Stepwise Orthogonal Synthesis of Linear Biphenyl Frameworks

The target compound's two orthogonal functional groups—aldehyde (electrophilic) and hydroxymethyl (nucleophilic precursor)—enable a convergent two-directional synthesis strategy. The -CHO can undergo chemoselective reductive amination, Wittig olefination, or Grignard addition, while the -CH2OH can be activated (e.g., as a mesylate or bromide) for nucleophilic displacement, all without cross-interference . This orthogonality eliminates the need for separate mono-functional starting materials and reduces synthetic step count.

In Silico Library Design: Favorable Computed ADME Profile for Early-Stage Screening

With a computed logP of 2.1 and TPSA of 37.3 Ų [2], this compound falls within the favorable drug-like space defined by Lipinski and Veber rules. Its single H-bond donor (aliphatic -OH) and two H-bond acceptors make it a more lipophilic alternative to the 4'-hydroxy analog (CAS 100980-82-3), which adds a phenolic -OH donor that increases TPSA and reduces predicted membrane permeability. Procurement of this specific scaffold allows computational chemists to enumerate virtual libraries with balanced solubility-permeability profiles before committing to synthesis.

Process Chemistry Scale-Up: Higher Purity Grade Reduces Purification Burden

For multi-gram scale syntheses, the availability of the target compound at 98% purity (HPLC) offers a direct operational advantage over the 95% grade typical of regioisomeric analogs. The aldehyde functionality is susceptible to air oxidation to the corresponding carboxylic acid, and a 3% higher purity specification translates to fewer impurities that can propagate through multi-step sequences, reducing the need for intermediate chromatographic purification and improving overall process mass intensity.

Application
Selection Property
Validation Focus
ERβ-selective ligand studies
4,4′-linear scaffold geometry matching genistein C-ring mimicry
Oxime derivatization and receptor binding assay context
Linear biphenyl framework assembly
Orthogonal aldehyde/hydroxymethyl reactivity pair
Chemoselectivity and step-efficiency in multi-step synthesis
Computational ADME library design
Computed logP, TPSA, and HBD profile in drug-like space
Predicted membrane permeability and solubility balance
Multi-gram process chemistry
Higher purity specification (98% HPLC) vs. typical 95%
Impurity propagation and intermediate purification burden
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